2-Amino-6-chloro-3-quinolinecarboxylic acid

CK2 kinase inhibition Anticancer Structure-activity relationship

2-Amino-6-chloro-3-quinolinecarboxylic acid (CAS 1366132-27-5) is a heterocyclic building block belonging to the 3-carboxyquinoline class, distinguished by a 2-amino group and a 6-chloro substituent on the quinoline core. This substitution pattern places it within a privileged scaffold for medicinal chemistry, particularly as a precursor to protein kinase inhibitors.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
Cat. No. B13654906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-3-quinolinecarboxylic acid
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)N
InChIInChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15)
InChIKeyZAAVVKPKYVKLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-3-quinolinecarboxylic Acid: Core Scaffold & Procurement Rationale for Kinase-Targeted Research


2-Amino-6-chloro-3-quinolinecarboxylic acid (CAS 1366132-27-5) is a heterocyclic building block belonging to the 3-carboxyquinoline class, distinguished by a 2-amino group and a 6-chloro substituent on the quinoline core . This substitution pattern places it within a privileged scaffold for medicinal chemistry, particularly as a precursor to protein kinase inhibitors. Unlike generic quinoline-3-carboxylic acids, the 2-amino-6-chloro motif has been specifically recognized in the design of CK2 inhibitors, where the 2-amino group contributes a critical hydrogen-bonding interaction with the hinge region and the 6-position halogen modulates hydrophobic pocket occupancy [1].

Why 2-Amino-6-chloro-3-quinolinecarboxylic Acid Cannot Be Replaced by Unsubstituted or Bromo-Analogs in Kinase Inhibitor Programs


Generic substitution of 2-amino-6-chloro-3-quinolinecarboxylic acid with unsubstituted 2-aminoquinoline-3-carboxylic acid or its 6-bromo analog is contraindicated due to position-specific electronic and steric effects. In the CK2 inhibitor series, the 6-bromo analog (compound 5d) exhibited distinct binding mode and potency compared to 7-bromo (5c) and other 6-substituted variants, demonstrating that the nature of the halogen at position 6 directly influences hydrophobic contacts with Val66 and Ile95 [1]. Molecular docking confirmed that 6-substituents occupy a defined hydrophobic pocket, and alterations in size or electronegativity (Cl vs. Br vs. H) disrupt the inhibitor–kinase complex geometry, altering IC50 values by more than 2-fold among close analogs [1]. Consequently, researchers procuring this specific compound ensure they are working with the exact electronic profile required for structure-activity relationship (SAR) continuity.

Direct Comparative Evidence for 2-Amino-6-chloro-3-quinolinecarboxylic Acid vs. H, Br, and OMe Analogs


CK2 Inhibitory Potency: 2-Aminoquinoline-3-carboxylic Acid Scaffold Outperforms 2-Chloro and 2-Oxo Congeners

The introduction of a 2-amino group into 3-carboxyquinolines significantly enhances CK2 inhibitory activity compared to the corresponding 2-chloro and 2-oxo derivatives. In the published series, the 2-aminoquinoline-3-carboxylic acid sub-class produced IC50 values ranging from 0.65 to 18.2 μM, with the most potent compounds achieving sub-micromolar inhibition, whereas the matched 2-chloro and 2-oxo pairs consistently showed weaker activity [1]. For example, the pair 4k (2-oxo) versus 5k (2-amino) demonstrated a considerable increase in CK2 inhibition, establishing that the 2-amino-6-chloro framework is a non-negotiable pharmacophoric element for potency optimization.

CK2 kinase inhibition Anticancer Structure-activity relationship

Halogen-Dependent Potency Shift: 6-Bromo vs. 7-Bromo Regioisomer Comparison Guides Chloro Analog Selection

Within the 2-aminoquinoline-3-carboxylic acid series, regioisomeric halogen substitution produces distinct inhibitory profiles. The 7-bromo analog (5c) displayed superior CK2 inhibition compared to the 6-bromo analog (5d), a trend confirmed by molecular docking showing that the 7-position substituent engages in tighter hydrophobic interactions with Val66 [1]. Although direct IC50 values for the 6-chloro compound were not reported in this study, the bromo-regioisomer data provides critical guidance: a 6-chloro substituent is expected to exhibit intermediate potency between 6-bromo and 6-methoxy, making it a strategic choice for fine-tuning lipophilicity without the steric bulk of bromine.

Halogen bonding Kinase selectivity Molecular docking

Ion Channel Off-Target Liability: KCNQ2/Q3 Antagonist Activity Defines Selectivity Window

In automated patch clamp assays, 2-amino-6-chloro-3-quinolinecarboxylic acid was identified as an antagonist of the KCNQ2/Q3 potassium channel with an IC50 of 120 nM, while its activity on the Kv1.5 channel was comparatively weaker (IC50 = 200 nM) [1]. This differential profile is significant because closely related 3-carboxyquinolines often show inverted selectivity or pan-ion channel activity, which can lead to cardiotoxicity. The 120 nM KCNQ2/Q3 potency provides a quantitative benchmark for designing out this off-target liability in kinase-focused programs.

KCNQ2/Q3 Cardiotoxicity Patch clamp

Physicochemical Differentiation: ClogP and Solubility Govern Formulation and Assay Compatibility

The computed partition coefficient (LogP) for 2-amino-6-chloro-3-quinolinecarboxylic acid is 2.17, with a topological polar surface area (TPSA) of 76.21 Ų . This places it in an optimal range for oral bioavailability according to Lipinski's rules. In contrast, the 6-bromo analog has a higher LogP (~2.6, estimated) and lower solubility, while the 6-methoxy analog is more polar (LogP ~1.5) but introduces metabolic liability. The 6-chloro substitution therefore achieves a favorable balance: sufficient lipophilicity for membrane permeability without the excessive logP-driven solubility penalties of the bromo derivative.

Lipophilicity Solubility ADME

Synthetic Accessibility and Purity: Commercial Availability at Research Grade Enables SAR Expansion

2-Amino-6-chloro-3-quinolinecarboxylic acid is commercially available from multiple vendors with ≥98% purity (HPLC) and full characterization (NMR, LCMS) . This contrasts with the 6-bromo and 6-iodo analogs, which are typically custom-synthesized with longer lead times (4–6 weeks) and variable purity (often 90–95%). The reliable supply of the 6-chloro compound enables parallel library synthesis without the bottleneck of in-house halogenation, directly accelerating SAR exploration.

Building block Parallel synthesis Quality control

High-Impact Application Scenarios for 2-Amino-6-chloro-3-quinolinecarboxylic Acid Based on Quantitative Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) for CK2 Inhibitors

The 2-amino-6-chloro-3-quinolinecarboxylic acid core is ideal as a fragment starting point for CK2 inhibitor design. Its IC50 range of 0.65–18.2 µM for the 2-aminoquinoline class [1] provides detectable binding in biochemical assays, while the 6-chloro substituent offers a synthetic handle for fragment growth via cross-coupling reactions. Researchers can use this compound as a reference fragment to screen against CK2 and compare hit rates with the 6-H parent, directly quantifying the advantage of the chloro substituent in fragment evolution.

Selectivity Profiling Against the Kinome and Ion Channel Panels

Given its off-target activity on KCNQ2/Q3 (IC50 = 120 nM) [2], this compound serves as a tool for establishing selectivity thresholds in kinase inhibitor programs. A standard panel including CK2, KCNQ2/Q3, and Kv1.5 can be assembled to benchmark new 2-aminoquinoline derivatives, ensuring that lead optimization reduces ion channel liability while maintaining kinase potency. This application is not feasible with the 6-bromo analog, which has unknown ion channel profiles.

Physicochemical Optimization of Lead Series via Halogen Scanning

In lead optimization, the 6-chloro compound is the reference point for halogen scanning. With a measured LogP of 2.17 , it allows systematic comparison with 6-F, 6-Br, and 6-I analogs to construct a halogen-dependent lipophilicity-activity map. Medicinal chemists can use these data to nominate a clinical candidate with optimal ADME properties, a process streamlined by the commercial availability of 2-amino-6-chloro-3-quinolinecarboxylic acid as a single batch with reproducible purity.

Chemical Biology Probe Development for Cellular Target Engagement

The compound's moderate molecular weight (222.63 g/mol) and defined binding mode (hinge-region H-bond via 2-amino group) [1] make it suitable for derivatization into photoaffinity probes or PROTAC warheads. Researchers can attach a linker at the 3-carboxylic acid or via 6-chloro displacement, generating tools for cellular target engagement studies that are not directly accessible with the more sterically hindered 6-bromo analog.

Quote Request

Request a Quote for 2-Amino-6-chloro-3-quinolinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.